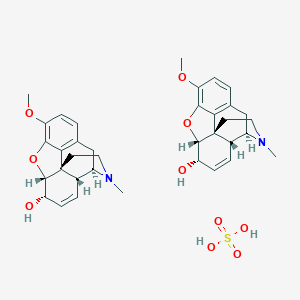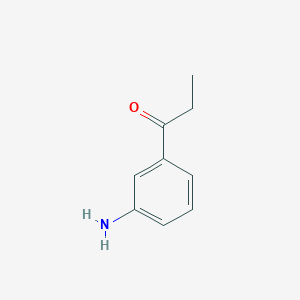
3'-氨基丙酰苯酮
描述
It is a crystalline powder that appears yellow in color and has a molecular weight of 149.19 g/mol . This compound is of significant interest due to its various applications in scientific research and industry.
科学研究应用
3’-Aminopropiophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.
作用机制
Target of Action
3’-Aminopropiophenone, also known as para-aminopropiophenone (PAPP), is a synthetic cathinone . Its primary targets are red blood cells . The compound’s action is mediated by a toxic metabolite, para-hydroxylaminopropiophenone (PHAPP) .
Mode of Action
The mode of action of 3’-Aminopropiophenone involves the induction of methemoglobinemia . Methemoglobinemia is a condition caused by elevated levels of methemoglobin in the blood, which is an oxidized form of hemoglobin . This condition inhibits the ability of red blood cells to transport oxygen, leading to cellular hypoxia .
Biochemical Pathways
The biochemical pathways affected by 3’-Aminopropiophenone are related to the oxidation of hemoglobin. The compound is metabolized to para-hydroxylaminopropiophenone (PHAPP), which oxidizes hemoglobin to methemoglobin . This process disrupts the normal oxygen transport and delivery to tissues, affecting various downstream physiological processes.
Pharmacokinetics
The pharmacokinetics of 3’-Aminopropiophenone involve rapid excretion, mainly in urine . In rats, the compound is metabolized by N-acetylation, while in dogs, ring and aliphatic hydroxylation occur . In monkeys, both N-acetylation and oxidation take place . The bioavailability for all formulations varies between 20 and 47% .
Result of Action
The result of 3’-Aminopropiophenone’s action is the induction of methemoglobinemia, leading to cellular hypoxia . This condition can be fatal, creating a lethal deficit of oxygen in cardiac muscle and the brain . In stoats and feral cats, death usually occurs within 2 hours after eating bait containing the compound .
Action Environment
The action, efficacy, and stability of 3’-Aminopropiophenone can be influenced by various environmental factors. For instance, the compound is used as a pesticide to control predator pests . Its effectiveness can be influenced by factors such as the presence of other substances, environmental conditions, and the specific characteristics of the target species .
准备方法
Synthetic Routes and Reaction Conditions: 3’-Aminopropiophenone can be synthesized through several methods. One common approach involves the reaction of 3-nitropropiophenone with hydrogen in the presence of a palladium catalyst to reduce the nitro group to an amino group. The reaction conditions typically include a solvent such as ethanol and a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of 3’-Aminopropiophenone often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
化学反应分析
Types of Reactions: 3’-Aminopropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
相似化合物的比较
4’-Aminopropiophenone: Similar in structure but with the amino group at the para position.
3’-Chloropropiophenone: Contains a chlorine atom instead of an amino group.
2’-Aminopropiophenone: Amino group located at the ortho position.
Uniqueness: 3’-Aminopropiophenone is unique due to its specific positioning of the amino group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
属性
IUPAC Name |
1-(3-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXJUBDTCAAXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381715 | |
| Record name | 3'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-05-3 | |
| Record name | 1-(3-Aminophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions 3-aminopropiophenones undergo upon UV irradiation?
A1: Research indicates that N-secondary 3-aminopropiophenones, particularly those with a phenyl or methyl group at position 2, primarily undergo photodehydrogenation when exposed to UV light. [, ] This means they lose hydrogen atoms, potentially leading to the formation of new chemical bonds or compounds. In cases where the 3-aminopropiophenone has two methyl groups at position 2, UV irradiation leads to photocyclization, forming 2-alkylaminocyclopropanols-(1). []
Q2: Have any derivatives of 3-aminopropiophenone shown potential as central muscle relaxants?
A2: Yes, research suggests that certain derivatives, specifically those with a 2-methyl group, exhibit potential as central muscle relaxants. [, , ] For instance, (4'-chloro-2'-methoxy-3-piperidino)propiophenone HCl (HSR-733) and (4'-ethyl-2-methyl-3-pyrrolidino)propiophenone HCl (HSR-770) have demonstrated significant muscle relaxant activity in animal models. [] Notably, HSR-770 exhibited comparable potency to the known muscle relaxant eperisone. []
Q3: What are some of the impurities identified in trihexyphenidyl hydrochloride, and what is their significance?
A3: Studies have identified several impurities in trihexyphenidyl hydrochloride, a medication used to treat Parkinson's disease. These impurities include 1-phenyl-2-propenone, 3-piperidinopropiophenone, and 3-aminopropiophenone. [] Although the identified impurities did not exceed 1.9% of the labeled drug claim in the tested samples, their presence highlights the importance of quality control in pharmaceutical manufacturing to ensure drug safety and efficacy. []
Q4: Are there any known isomerization reactions involving 3-aminopropiophenone derivatives?
A5: Research shows that the 2-alkylaminocyclopropanols-(1) formed from the photocyclization of 3-aminopropiophenones can undergo isomerization when treated with an alkali. [] This isomerization leads to the formation of 2-alkylamino-3-methyl-butyrophenones, highlighting the potential for synthesizing diverse compounds from 3-aminopropiophenone derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



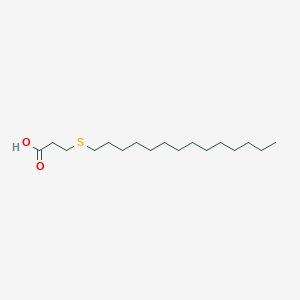
![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
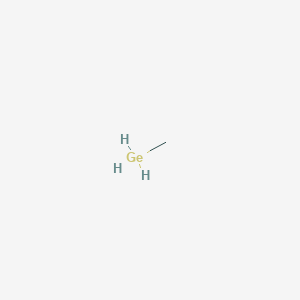
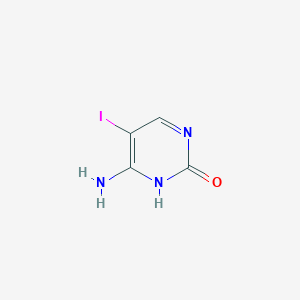
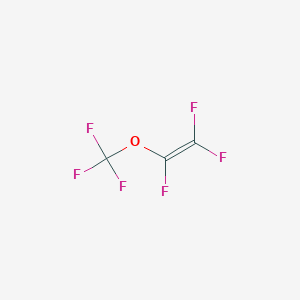
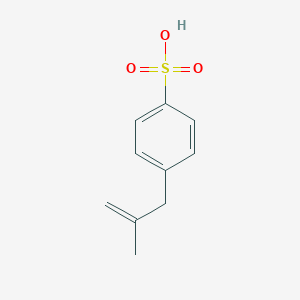
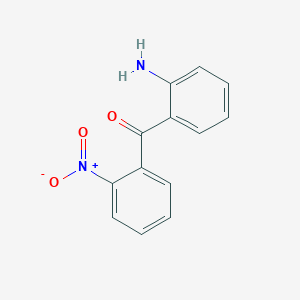
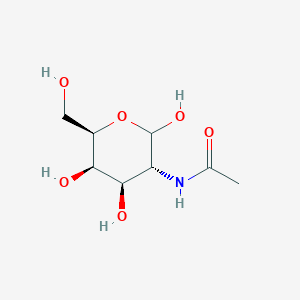

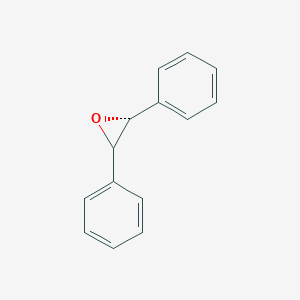
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
